5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine
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Overview
Description
5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a chloro group at the 5-position and a methoxyethyl group at the N-position of the pyrazine ring.
Preparation Methods
The synthesis of 5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazin-2-amine with 2-methoxyethylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:
- 5-Bromo-6-chloro-pyrazin-2-amine
- 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine hydrochloride
- Cyclopentyl-[2-(4-diethylamino-phenyl)-imidazo[1,2-a]pyrazin-3-yl]-amine
These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the chloro and methoxyethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10ClN3O |
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Molecular Weight |
187.63 g/mol |
IUPAC Name |
5-chloro-N-(2-methoxyethyl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11) |
InChI Key |
RYOHQMKBAACUGI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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